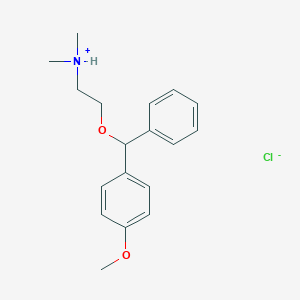

2-((p-Methoxy-alpha-phenylbenzyl)oxy)ethyl(dimethyl)ammonium chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((p-Methoxy-alpha-phenylbenzyl)oxy)ethyl(dimethyl)ammonium chloride is a quaternary ammonium compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxy group, a phenylbenzyl group, and a dimethylammonium chloride moiety.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-((p-Methoxy-alpha-phenylbenzyl)oxy)ethyl(dimethyl)ammonium chloride typically involves the reaction of p-methoxybenzyl chloride with dimethylaminoethanol in the presence of a suitable base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired quaternary ammonium compound.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The reaction mixture is then purified using techniques such as crystallization or distillation to obtain the pure product.

Analyse Des Réactions Chimiques

Types of Reactions

2-((p-Methoxy-alpha-phenylbenzyl)oxy)ethyl(dimethyl)ammonium chloride undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The phenylbenzyl group can be reduced to form the corresponding alkane.

Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or acetate ions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium acetate (NaOAc).

Major Products Formed

Oxidation: Formation of p-methoxybenzaldehyde or p-methoxybenzoic acid.

Reduction: Formation of p-methoxyphenylmethane.

Substitution: Formation of corresponding hydroxide or acetate derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

1. Antimicrobial Activity

Quaternary ammonium compounds are well-known for their antimicrobial properties. Research indicates that 2-((p-Methoxy-alpha-phenylbenzyl)oxy)ethyl(dimethyl)ammonium chloride can be effective against various bacterial strains, making it a candidate for use in antiseptic formulations and disinfectants. Studies have shown that it can disrupt microbial cell membranes, leading to cell death .

2. Drug Delivery Systems

This compound can be utilized in drug delivery systems due to its ability to enhance the solubility and bioavailability of poorly soluble drugs. Its surfactant properties allow it to form micelles that encapsulate hydrophobic drugs, facilitating their transport through biological barriers .

3. Cancer Treatment

There is ongoing research into the use of quaternary ammonium compounds in targeted cancer therapies. The compound's ability to bind selectively to certain cell types may enhance the delivery of chemotherapeutic agents directly to tumor cells, potentially reducing side effects associated with systemic chemotherapy .

Biochemical Applications

1. Cell Membrane Studies

Due to its amphiphilic nature, this compound is used in studies examining cell membrane dynamics and permeability. It can serve as a model compound for understanding the interactions between lipids and proteins within cellular membranes .

2. Ion Transport Mechanisms

The compound has been investigated for its role in ion transport across membranes, particularly in the context of neurotransmission and muscle contraction. Its ability to mimic certain neurotransmitters makes it a useful tool for studying synaptic transmission .

Material Science Applications

1. Surface Modification

In material science, this compound is employed for surface modification of polymers and other materials to enhance their hydrophilicity or hydrophobicity, depending on the desired application. This modification can improve adhesion properties or alter the wettability of surfaces .

2. Antistatic Agents

The compound's charge properties allow it to be used as an antistatic agent in various industrial applications, particularly in plastics and textiles where static electricity can be problematic .

Case Studies

Mécanisme D'action

The mechanism of action of 2-((p-Methoxy-alpha-phenylbenzyl)oxy)ethyl(dimethyl)ammonium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and leakage of cellular contents. This action is primarily due to the quaternary ammonium group, which interacts with the negatively charged components of the cell membrane.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Benzyl dimethyl ammonium chloride

- 4-Methyldiphenhydramine hydrochloride

- N,N-Dimethyl-2-(4-methylphenyl)phenylmethoxyethanamine hydrochloride

Uniqueness

2-((p-Methoxy-alpha-phenylbenzyl)oxy)ethyl(dimethyl)ammonium chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced antimicrobial activity and better solubility in aqueous solutions.

Activité Biologique

2-((p-Methoxy-alpha-phenylbenzyl)oxy)ethyl(dimethyl)ammonium chloride, also known by its CAS number 6027-00-5, is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant case studies, while also providing a comprehensive overview of the existing literature.

- Molecular Formula : C₁₈H₂₄ClNO

- Molecular Weight : 317.85 g/mol

- Structure : The compound features a dimethylammonium group, which contributes to its cationic nature, and an ether linkage that may influence its interaction with biological membranes.

The biological activity of this compound is primarily attributed to its interaction with cellular membranes and proteins. As a cationic amphiphilic compound, it is hypothesized to disrupt lipid bilayers, leading to alterations in membrane integrity and function. This mechanism is similar to other compounds in its class that induce phospholipidosis by inhibiting lysosomal phospholipase A2 (PLA2), which is critical for lipid metabolism within cells .

Biological Activity Overview

-

Antimicrobial Properties :

- Quaternary ammonium compounds (QACs), including this compound, exhibit significant antimicrobial activity. They disrupt microbial cell membranes, leading to cell lysis. Studies indicate that similar compounds can effectively reduce bacterial viability in both Gram-positive and Gram-negative strains.

-

Cytotoxic Effects :

- The compound has shown cytotoxic effects in various cell lines. In vitro assays reveal that it can induce apoptosis in cancer cells, potentially through the activation of caspase pathways and mitochondrial dysfunction.

- Phospholipidosis Induction :

Table 1: Summary of Biological Activities

Case Study: Inhibition of PLA2

A study published in PMC highlighted that cationic amphiphilic compounds like this one inhibit lysosomal phospholipase A2 (PLA2), predicting drug-induced phospholipidosis. The research indicated that the compound could serve as a model for screening potential drug toxicity during development phases .

Toxicological Profile

The toxicological effects of this compound have been evaluated in various studies:

- Acute Toxicity : Initial studies suggest low acute toxicity levels; however, chronic exposure may lead to significant cytotoxic effects.

- Genotoxicity : Limited data available; further investigation needed to assess mutagenic potential.

Propriétés

Numéro CAS |

6027-00-5 |

|---|---|

Formule moléculaire |

C18H24ClNO2 |

Poids moléculaire |

321.8 g/mol |

Nom IUPAC |

2-[(4-methoxyphenyl)-phenylmethoxy]-N,N-dimethylethanamine;hydrochloride |

InChI |

InChI=1S/C18H23NO2.ClH/c1-19(2)13-14-21-18(15-7-5-4-6-8-15)16-9-11-17(20-3)12-10-16;/h4-12,18H,13-14H2,1-3H3;1H |

Clé InChI |

ZLOMYDCFJHNHGM-UHFFFAOYSA-N |

SMILES |

C[NH+](C)CCOC(C1=CC=CC=C1)C2=CC=C(C=C2)OC.[Cl-] |

SMILES canonique |

CN(C)CCOC(C1=CC=CC=C1)C2=CC=C(C=C2)OC.Cl |

Synonymes |

2-[(4-Methoxyphenyl)phenylmethoxy]-N,N-dimethylethanamine Hydrochloride; 2-(p-Methoxy-.alpha.-phenylbenzyloxy)-N,N-dimethylethylamine Hydrochloride; Histaphen Hydrochloride; Histaphene-Hydrochloride; Postafen Hydrochloride; Salve Hydrochloride; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.